molecular formula C6H12N2O B8606107 N-(piperidin-1-yl)formamide

N-(piperidin-1-yl)formamide

Cat. No. B8606107
M. Wt: 128.17 g/mol
InChI Key: LWBIHNCLSAIXCT-UHFFFAOYSA-N
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Patent
US06083908

Procedure details

A solution of N-aminopiperidine (2.0 ml, 18.5 mmol) and methylformate (2.3 ml, 37 mmol) was stirred for four days in a sealed tube at 40° C. The mixture was concentrated in vacuo, suspended in ether (100 ml) and filtered to give 1.84 g of N-(piperidin-1-yl)formamide as a white powder.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH3:8][O:9]C=O>>[N:2]1([NH:1][CH:8]=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
NN1CCCCC1
Name
Quantity
2.3 mL
Type
reactant
Smiles
COC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.84 g
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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